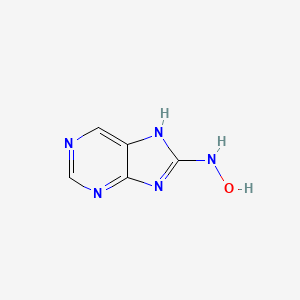![molecular formula C10H6Cl2O4 B13997643 [(2,4-Dichlorophenyl)methylidene]propanedioic acid CAS No. 7460-40-4](/img/structure/B13997643.png)
[(2,4-Dichlorophenyl)methylidene]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- is a chemical compound with the molecular formula C10H6Cl2O4. It is also known by other names such as (2,4-dichlorobenzylidene)malonic acid and [2,4-dichlorophenyl)methylidene]propanedioic acid . This compound is characterized by the presence of a propanedioic acid moiety linked to a 2,4-dichlorophenyl group through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- typically involves the condensation reaction between malonic acid and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the methylene bridge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: A simpler analog without the dichlorophenyl group.
Benzylidene malonic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
Propanedioic acid,2-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its simpler analogs .
Propiedades
Número CAS |
7460-40-4 |
|---|---|
Fórmula molecular |
C10H6Cl2O4 |
Peso molecular |
261.05 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H6Cl2O4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-4H,(H,13,14)(H,15,16) |
Clave InChI |
BLIKSCFFDFQFKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B13997590.png)

![4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B13997601.png)
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)



![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)

